molecular formula C9H16ClNO3 B15316747 2-[1-(Morpholin-4-yl)cyclopropyl]aceticacidhydrochloride CAS No. 2803863-82-1

2-[1-(Morpholin-4-yl)cyclopropyl]aceticacidhydrochloride

Cat. No.: B15316747
CAS No.: 2803863-82-1
M. Wt: 221.68 g/mol
InChI Key: MSRKFFLSFWXDKV-UHFFFAOYSA-N
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Description

2-[1-(Morpholin-4-yl)cyclopropyl]acetic acid hydrochloride is a chemical compound with the molecular formula C9H16ClNO3 and a molecular weight of 221.68 g/mol. This compound is known for its unique structure, which includes a cyclopropyl group attached to a morpholine ring, and it is commonly used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Morpholin-4-yl)cyclopropyl]acetic acid hydrochloride typically involves the following steps:

  • Cyclopropanation: : The starting material, a suitable cyclopropane derivative, undergoes cyclopropanation to introduce the cyclopropyl group.

  • Morpholine Introduction: : The cyclopropyl group is then reacted with morpholine to form the morpholin-4-ylcyclopropyl intermediate.

  • Acidification: : The intermediate is then subjected to acidification to produce the acetic acid derivative.

  • Hydrochloride Formation: : Finally, the acetic acid derivative is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can help streamline the synthesis process and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Morpholin-4-yl)cyclopropyl]acetic acid hydrochloride can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form different oxidation products.

  • Reduction: : Reduction reactions can be performed to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions can vary depending on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[1-(Morpholin-4-yl)cyclopropyl]acetic acid hydrochloride is used in various scientific research applications, including:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : The compound can be used in biological studies to investigate its effects on cellular processes.

  • Industry: : The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 2-[1-(Morpholin-4-yl)cyclopropyl]acetic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

2-[1-(Morpholin-4-yl)cyclopropyl]acetic acid hydrochloride can be compared to other similar compounds, such as:

  • 2-cyclopropyl-2-(morpholin-4-yl)acetic acid: : This compound has a similar structure but lacks the hydrochloride salt.

  • Other cyclopropyl-containing compounds: : These compounds may have different functional groups or substituents, leading to different properties and applications.

The uniqueness of 2-[1-(Morpholin-4-yl)cyclopropyl]acetic acid hydrochloride lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

2803863-82-1

Molecular Formula

C9H16ClNO3

Molecular Weight

221.68 g/mol

IUPAC Name

2-(1-morpholin-4-ylcyclopropyl)acetic acid;hydrochloride

InChI

InChI=1S/C9H15NO3.ClH/c11-8(12)7-9(1-2-9)10-3-5-13-6-4-10;/h1-7H2,(H,11,12);1H

InChI Key

MSRKFFLSFWXDKV-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC(=O)O)N2CCOCC2.Cl

Origin of Product

United States

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